molecular formula C12H21NO3S B2975372 N-butyl-N-(1,1-dioxo-1??-thiolan-3-yl)cyclopropanecarboxamide CAS No. 898413-12-2

N-butyl-N-(1,1-dioxo-1??-thiolan-3-yl)cyclopropanecarboxamide

Cat. No.: B2975372
CAS No.: 898413-12-2
M. Wt: 259.36
InChI Key: FLPOHAWCBUQQJK-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a thiolane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide typically involves the reaction of N-butylamine with a cyclopropanecarboxylic acid derivative and a thiolane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-2-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide
  • N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-methylpropanamide
  • N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-(3-nitrophenoxy)acetamide

Uniqueness

N-butyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and a thiolane ring with a sulfone group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-2-3-7-13(12(14)10-4-5-10)11-6-8-17(15,16)9-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPOHAWCBUQQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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